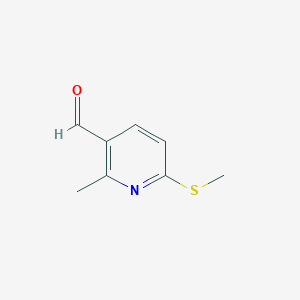![molecular formula C19H22FN3O3 B13005130 6-Acetyl-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one](/img/structure/B13005130.png)
6-Acetyl-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one is a synthetic fluoroquinolone antibacterial agent. It is known for its ability to inhibit the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication . This compound is part of the broader class of fluoroquinolone antibiotics, which are widely used to treat bacterial infections.
Preparation Methods
The synthesis of 6-Acetyl-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one involves several steps. The key starting materials include fluoroquinolone derivatives and piperazine. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the oxazinoquinoline ring system . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated products.
Scientific Research Applications
6-Acetyl-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of fluoroquinolones.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance to fluoroquinolone antibiotics.
Medicine: It serves as a lead compound for developing new antibacterial agents with improved efficacy and reduced side effects.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting the supercoiling activity of bacterial DNA gyrase, an enzyme essential for DNA replication. By binding to the DNA-gyrase complex, it prevents the rejoining of broken DNA strands, leading to the cessation of bacterial cell division and ultimately cell death . The molecular targets involved include DNA gyrase and topoisomerase IV, both of which are crucial for maintaining DNA topology during replication .
Comparison with Similar Compounds
Similar compounds include other fluoroquinolones such as levofloxacin, ciprofloxacin, and moxifloxacin. Compared to these compounds, 6-Acetyl-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one may exhibit unique properties such as different binding affinities to bacterial enzymes or varying levels of efficacy against specific bacterial strains . The uniqueness of this compound lies in its specific chemical structure, which influences its pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C19H22FN3O3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
11-acetyl-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one |
InChI |
InChI=1S/C19H22FN3O3/c1-11-10-26-19-16-13(18(25)14(12(2)24)9-23(11)16)8-15(20)17(19)22-6-4-21(3)5-7-22/h8-9,11H,4-7,10H2,1-3H3 |
InChI Key |
QLQNEAIRGXJNJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine](/img/structure/B13005047.png)
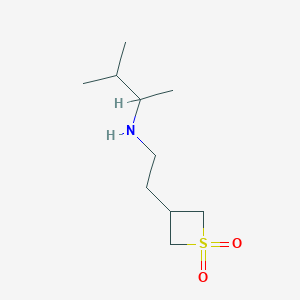

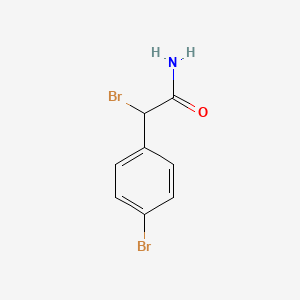
![6-Benzyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B13005075.png)
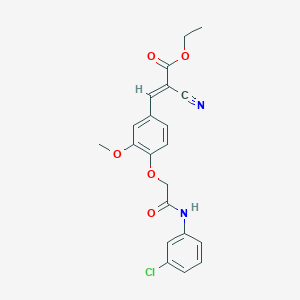
![5'-Chloro-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13005095.png)


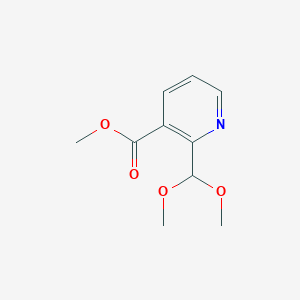
![4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13005114.png)
![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13005126.png)
![3-Oxo-3,4-dihydro-2h-benzo[b][1,4]thiazine-7-carbonitrile](/img/structure/B13005128.png)
